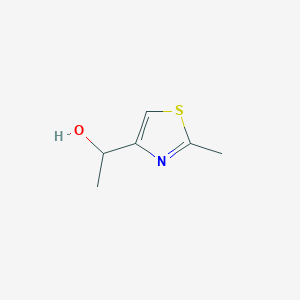

1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol

Description

Significance of Thiazole (B1198619) Heterocycles as Privileged Molecular Scaffolds

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal and organic chemistry. nih.govsciencecentral.inresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs. nih.govglobalresearchonline.net The unique electronic properties and structural features of the thiazole nucleus allow it to engage in various biological interactions, making it a valuable core for drug design. researchgate.net

Thiazole derivatives have demonstrated an extensive range of pharmacological activities. nih.govglobalresearchonline.net Research has extensively documented their efficacy as antimicrobial, anti-inflammatory, anticancer, antiviral, and antifungal agents. nih.govnumberanalytics.com The structural versatility of the thiazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's biological activity and pharmacokinetic properties. globalresearchonline.netnih.gov This adaptability has led to the successful development of drugs like the anticancer agent Dasatinib and the antiparasitic Nitazoxanide, both of which feature the thiazole moiety. nih.govglobalresearchonline.net The continued exploration of thiazole-based compounds remains a significant focus in the quest for novel therapeutic agents. neliti.com

Table 1: Selected Biological Activities of Thiazole Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammation & Pain |

| Antiviral | Virology |

| Antifungal | Mycology |

| Antidiabetic | Endocrinology |

This table summarizes the broad spectrum of therapeutic areas where thiazole scaffolds have shown significant potential. nih.govsciencecentral.innumberanalytics.com

Research Context of Substituted Ethanol (B145695) Derivatives in Organic Synthesis

Substituted ethanol derivatives are fundamental building blocks in organic synthesis, valued for their versatility and reactivity. ncert.nic.in The hydroxyl (-OH) group of the ethanol moiety is a key functional group that can be readily converted into other functionalities, such as ethers, esters, and alkyl halides, or can be eliminated to form alkenes. wikipedia.org This chemical reactivity makes them crucial intermediates in the construction of more complex molecular architectures. nih.gov

In synthetic chemistry, substituted alcohols are often prepared through the reduction of corresponding carbonyl compounds (aldehydes and ketones) or the reaction of Grignard reagents with aldehydes. ncert.nic.in For instance, a secondary alcohol like 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol would typically be synthesized via the reduction of its ketone precursor, 1-(2-methyl-1,3-thiazol-4-yl)ethanone. ncert.nic.in The ability to create chiral centers at the alcohol carbon further enhances their utility, providing pathways to stereochemically defined target molecules, which is of paramount importance in pharmaceutical development. The strategic placement of an ethanol substituent within a molecule provides a reliable handle for subsequent chemical transformations. nih.govresearchgate.net

Scope and Research Imperatives for this compound

While direct and extensive research on this compound is not widely documented in current literature, its molecular structure positions it as a compound of significant research interest. The molecule synergistically combines the privileged thiazole scaffold with the versatile substituted ethanol functional group, suggesting clear imperatives for future investigation.

The primary research value of this compound lies in its potential as a synthetic intermediate. Its structure is a logical precursor for a variety of other functionalized thiazole derivatives. The hydroxyl group can serve as a point of modification for creating libraries of related compounds to be screened for biological activity. For example, esterification or etherification of the alcohol could lead to novel compounds with potentially enhanced pharmacokinetic profiles.

Furthermore, the synthesis of this specific alcohol from its corresponding ketone, 1-(2-methyl-1,3-thiazol-4-yl)ethanone—a known compound—provides a straightforward entry point for its chemical exploration. scbt.com Research into this reduction can also explore stereoselective methods to produce specific enantiomers, which could be crucial for investigating its biological interactions. The compound serves as a valuable building block for synthesizing more complex molecules that incorporate the 2-methyl-1,3-thiazole-4-yl motif, a structural alert for potential bioactivity.

Table 2: Physicochemical Properties of Related 2-Methyl-1,3-thiazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 1-(2-methyl-1,3-thiazol-4-yl)ethanone | 23002-78-0 | C₆H₇NOS | 141.19 |

This table presents data for the ketone precursor and the amine analogue of the title compound, highlighting the common molecular core. scbt.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSHMDVBFQODIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methyl 1,3 Thiazol 4 Yl Ethan 1 Ol and Analogous Thiazole Derivatives

Established Pathways for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a cornerstone of synthesizing a vast array of functionalized molecules. Over the years, several reliable methods have been developed, with the Hantzsch thiazole synthesis and various cyclocondensation reactions being the most prominent.

Hantzsch Thiazole Synthesis and its Mechanistic Variants

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole nucleus. The classical approach involves the cyclocondensation reaction between an α-haloketone and a thioamide. thieme-connect.dersc.org For the synthesis of a 2,4-disubstituted thiazole such as the precursor to 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, the reaction would involve thioacetamide (B46855) and a 4-haloacetoacetyl derivative.

The generally accepted mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxytetrahydrothiazole intermediate leads to the formation of the aromatic thiazole ring. thieme-connect.de

Numerous modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation, solid-supported catalysts, and one-pot multi-component reactions where the α-haloketone is generated in situ. mdpi.comtandfonline.com

Table 1: Examples of Hantzsch Thiazole Synthesis Variants

| Reactants | Conditions | Product | Yield (%) | Reference |

| Thioacetamide, 3-chloro-2,4-pentanedione | Ethanol (B145695), Reflux | Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | High | acs.org |

| Thiobenzamide, Phenacyl bromide | Methanol, Reflux | 2,4-Diphenyl-1,3-thiazole | >90 | General |

| Thiourea, α-Bromoacetophenone | Ethanol, Reflux | 2-Amino-4-phenyl-1,3-thiazole | High | General |

Cyclocondensation Reactions in Thiazole Scaffold Construction

Beyond the classical Hantzsch synthesis, a variety of other cyclocondensation reactions have been employed for the construction of the thiazole scaffold. Many of these can be considered as variations or extensions of the Hantzsch reaction, often involving the in-situ formation of one of the key reactants.

One such approach is the reaction of α-acylamino ketones with a thionating agent like phosphorus pentasulfide or Lawesson's reagent, known as the Gabriel synthesis. researchgate.net This method provides a route to 2,5-disubstituted or 2,4,5-trisubstituted thiazoles.

Another important strategy involves the reaction of α-aminonitriles with carbon disulfide, which is known as the Cook-Heilbron synthesis. This method is particularly useful for the preparation of 5-aminothiazole derivatives. nih.gov

Approaches for Introducing the Chiral 1-Ethanol Moiety

The introduction of the chiral 1-ethanol group at the C4 position of the 2-methylthiazole (B1294427) ring is a critical step in the synthesis of the target molecule. This can be achieved through two primary strategies: the stereoselective reduction of a ketone precursor or the addition of a methyl organometallic reagent to an aldehyde precursor.

Stereoselective Reduction Strategies of 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one

The asymmetric reduction of the prochiral ketone, 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one, offers a direct route to the chiral alcohol. A variety of stereoselective reducing agents and catalytic systems have been developed for the conversion of ketones to chiral secondary alcohols.

One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex or borane-dimethyl sulfide (B99878) complex). researchgate.netorganic-chemistry.org The chiral catalyst coordinates with both the borane and the ketone, facilitating a highly enantioselective hydride transfer through a well-defined six-membered transition state. The stereochemical outcome can be reliably predicted based on the stereochemistry of the catalyst used.

Biocatalytic reductions using enzymes such as ketoreductases (KREDs) or whole-cell systems (e.g., baker's yeast) are another powerful approach for the enantioselective reduction of ketones. nih.gov These methods often proceed with high enantioselectivity under mild, environmentally friendly conditions.

Table 2: General Strategies for Stereoselective Ketone Reduction

| Method | Catalyst/Reagent | General Substrate | Typical Enantiomeric Excess (ee) |

| CBS Reduction | (S)- or (R)-Oxazaborolidine / BH3·THF | Prochiral Ketones | >90% |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes / H-donor | Aryl Alkyl Ketones | >95% |

| Biocatalysis | Ketoreductases / Whole cells | Various Ketones | Often >99% |

Organometallic Additions to Thiazole Carbaldehydes (e.g., Grignard Reactions)

An alternative approach to the chiral 1-ethanol moiety involves the nucleophilic addition of a methyl group to the corresponding aldehyde, 2-methyl-1,3-thiazole-4-carbaldehyde. Organometallic reagents, such as methylmagnesium halides (Grignard reagents) and methyllithium, are commonly used for this transformation. nih.gov

To achieve stereoselectivity, chiral ligands or auxiliaries can be employed to direct the approach of the organometallic reagent to one of the enantiotopic faces of the aldehyde carbonyl. Chiral amino alcohols, diamines, and diols have been shown to be effective ligands in promoting the enantioselective addition of organozinc and other organometallic reagents to aldehydes. semanticscholar.org

The reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with a methyl Grignard reagent would yield the racemic alcohol, this compound. Subsequent resolution of the enantiomers, for example, through diastereomeric salt formation with a chiral acid or via enzymatic kinetic resolution, could then be employed to isolate the desired enantiomer.

Advanced Stereoselective Synthesis of this compound

Recent advancements in asymmetric catalysis offer more sophisticated and efficient routes to chiral alcohols like this compound. These methods often provide high levels of enantioselectivity and may offer advantages in terms of catalyst loading, substrate scope, and operational simplicity.

Catalytic asymmetric transfer hydrogenation, often employing well-defined ruthenium or rhodium complexes with chiral diamine or amino alcohol ligands, has emerged as a powerful tool for the reduction of a wide range of ketones with excellent enantioselectivity. acs.org These reactions typically utilize readily available and environmentally benign hydrogen donors such as isopropanol (B130326) or formic acid.

Furthermore, the development of novel chiral organocatalysts has provided metal-free alternatives for asymmetric synthesis. For instance, chiral phosphoric acids and their derivatives have been shown to catalyze a variety of enantioselective transformations, including reductions and additions to carbonyl compounds. acs.org

Chemoenzymatic methods, which combine the advantages of chemical and enzymatic catalysis, represent a promising frontier. For example, a chemical catalyst could be used to generate a racemic alcohol, which is then resolved in situ by an enzyme through enantioselective acylation, providing a dynamic kinetic resolution process. nih.gov

While the direct application of these advanced methods to the synthesis of this compound is not explicitly detailed in the available literature, the general principles and high efficiencies of these methodologies suggest their potential applicability for the stereoselective construction of this and related chiral thiazole derivatives.

Applications of Chiral Auxiliaries and Asymmetric Catalysis

Asymmetric synthesis is a powerful strategy to obtain chiral molecules in high enantiomeric purity. Two prominent approaches within this field are the use of chiral auxiliaries and asymmetric catalysis. wikipedia.orgru.nl

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. researchgate.net In the context of synthesizing chiral thiazole ethanols, a prochiral ketone, such as 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one, could be derivatized with a chiral auxiliary. The auxiliary then sterically hinders one face of the ketone, forcing a reducing agent to attack from the less hindered face, thereby producing one enantiomer of the alcohol preferentially. Widely used auxiliaries for various transformations include oxazolidinones (Evans auxiliaries), camphorsultam, and trans-2-phenyl-1-cyclohexanol. wikipedia.orgnih.gov For instance, Oppolzer's camphorsultam has been successfully employed to introduce chirality in thiazole-based ligands through highly diastereoselective alkylation. nih.gov

Asymmetric catalysis , on the other hand, utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This method is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of this compound, the key step would be the asymmetric reduction of the corresponding ketone. This can be achieved using chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. For example, new thiazole-based chiral N,P-ligands have been synthesized and successfully used in iridium-catalyzed asymmetric hydrogenation of olefins. nih.gov Similarly, dipeptide-based multifunctional Brønsted base organocatalysts have been developed for asymmetric reactions involving 5H-thiazol-4-ones, demonstrating the potential of chiral catalysts to control stereochemistry in thiazole-containing systems. nih.govrsc.org

| Method | Catalyst/Auxiliary Type | Principle of Stereocontrol | Typical Application |

| Chiral Auxiliary | Evans' Oxazolidinones | Temporary covalent bonding to substrate directs reagent attack. | Asymmetric aldol (B89426) reactions, alkylations. researchgate.net |

| Chiral Auxiliary | Oppolzer's Camphorsultam | Steric hindrance from the sultam ring controls stereochemistry. | Diastereoselective alkylation to form chiral thiazole ligands. nih.gov |

| Asymmetric Catalysis | Chiral Iridium-N,P Ligand Complexes | Formation of a transient chiral environment around the substrate. | Asymmetric hydrogenation of olefins. nih.gov |

| Asymmetric Catalysis | Dipeptide-based Organocatalysts | Multifunctional activation and stereochemical guidance. | Asymmetric [4+2] annulation of 5H-thiazol-4-ones. nih.govrsc.org |

Chemoenzymatic Approaches for Enantiomerically Enriched Thiazole Ethanols

Chemoenzymatic synthesis combines the advantages of enzymatic catalysis—such as high selectivity (chemo-, regio-, and stereo-) and mild reaction conditions—with the versatility of traditional organic chemistry. nih.govchemrxiv.org This approach is particularly effective for producing enantiomerically pure alcohols. mdpi.com

For the synthesis of enantiomerically enriched this compound, two main enzymatic strategies can be employed: the asymmetric reduction of a prochiral ketone or the kinetic resolution of a racemic alcohol.

Asymmetric Reduction: Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of ketones to alcohols with exceptionally high enantioselectivity. By selecting an appropriate ADH (either from a natural source or engineered), the prochiral 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one can be reduced to either the (R)- or (S)-enantiomer of the corresponding alcohol, often with enantiomeric excess (ee) values exceeding 99%. The process requires a stoichiometric amount of a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which is typically regenerated in situ using a secondary enzyme and a sacrificial substrate (e.g., isopropanol).

Enzymatic Kinetic Resolution: This method, discussed further in the next section, can also be part of a chemoenzymatic strategy. For example, a lipase (B570770) can selectively acylate one enantiomer of racemic this compound, allowing the separation of the resulting ester from the unreacted alcohol enantiomer. mdpi.com

A key advantage of chemoenzymatic methods is the ability to perform reactions that are difficult to achieve with conventional chemical catalysts, often under more environmentally benign conditions (e.g., in aqueous media at room temperature). nih.gov

Kinetic Resolution Methodologies for Racemic Mixtures

Kinetic resolution is a widely used technique for separating the enantiomers of a racemic mixture. wikipedia.org The principle relies on the differential rate of reaction for the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed more rapidly, leaving the other, slower-reacting enantiomer enriched in the unreacted starting material. The maximum theoretical yield for the recovered, enriched enantiomer in a classic kinetic resolution is 50%. mdpi.com

Enzymatic Kinetic Resolution (EKR) is a common and highly effective method. Lipases are frequently used to resolve racemic alcohols through enantioselective acylation (or esterification). mdpi.com In a typical procedure, racemic this compound would be treated with an acyl donor (like vinyl acetate) in the presence of a lipase, such as Candida antarctica lipase B (CAL-B). The enzyme would selectively acylate one enantiomer, for instance the (R)-alcohol, to form (R)-1-(2-methyl-1,3-thiazol-4-yl)ethyl acetate, leaving the (S)-alcohol largely unreacted. The ester and the enriched alcohol can then be separated chromatographically.

Chemical Kinetic Resolution can also be achieved using synthetic chiral catalysts. For example, chiral acylation catalysts have been developed that can efficiently resolve racemic secondary alcohols. nih.gov

A recent study demonstrated the successful kinetic resolution of racemic 1H,3H-thiazolo[3,4-a]benzimidazoline heterocycles using E. coli whole cells expressing a monoamine oxidase (MAO-N) variant, achieving high enantiomeric excess (94% ee) for the recovered enantiomer. nih.gov This highlights the potential of specific enzymes to resolve complex thiazole-containing structures.

| Resolution Method | Catalyst/Enzyme | Substrate Class | Typical Outcome | Reference |

| Enzymatic Acylation | Lipase (e.g., CAL-B) | Racemic secondary alcohols | Enriched alcohol and ester product | mdpi.com |

| Enzymatic Oxidation | MAO-N D11 expressing E. coli | Racemic thiazolo-benzimidazolines | 44% yield, 94% ee of unreacted enantiomer | nih.gov |

| Chemical Acylation | N-thiobenzoyl 1-methyl-histidine methyl ester | Racemic secondary alcohols | Efficient resolution with low catalyst loading | nih.gov |

A powerful extension of this concept is Dynamic Kinetic Resolution (DKR) , which combines the kinetic resolution with in situ racemization of the slower-reacting enantiomer. mdpi.com This allows for a theoretical yield of up to 100% of a single enantiomer of the product.

Diastereoselective Synthetic Strategies for Controlled Stereochemistry

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective synthesis aims to control this process to favor the formation of a single diastereomer. This is typically achieved through substrate control, where the existing chiral center(s) direct the stereochemical outcome of the reaction.

Chiral auxiliaries, as mentioned previously, are a prime tool for diastereoselective reactions. researchgate.net By attaching a chiral auxiliary to a prochiral substrate, a new chiral molecule is formed. A subsequent reaction that creates a second stereocenter will proceed diastereoselectively due to the influence of the auxiliary.

For example, in the synthesis of thiazole-based N,P-ligands, chirality was introduced via a highly diastereoselective alkylation using Oppolzer's camphorsultam as a chiral auxiliary. nih.gov This strategy involves attaching the thiazole-containing moiety to the camphorsultam. The bulky and rigid structure of the auxiliary then blocks one face of the enolate intermediate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the opposite face. This results in the formation of one diastereomer in high preference over the other. After the alkylation step, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. Such strategies allow for the precise construction of multiple stereocenters in a controlled manner, which is essential for the synthesis of complex, biologically active thiazole derivatives.

Advanced Spectroscopic and Structural Elucidation of 1 2 Methyl 1,3 Thiazol 4 Yl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol are predicted to show distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the thiazole (B1198619) ring and the hydroxyl group.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would display signals for the thiazole ring proton, the methine and methyl protons of the hydroxyethyl (B10761427) side chain, the thiazole's methyl group, and the hydroxyl proton. The hydroxyl proton's chemical shift and multiplicity can be highly variable depending on the solvent, concentration, and temperature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H5 (thiazole ring) | ~7.0-7.2 | Singlet (s) | N/A |

| CH-OH (methine) | ~5.0-5.2 | Quartet (q) | ~6.5 |

| CH₃-CH (ethyl) | ~1.5-1.7 | Doublet (d) | ~6.5 |

| CH₃ (thiazole) | ~2.6-2.8 | Singlet (s) | N/A |

| OH | Variable | Broad Singlet (br s) or Doublet (d) | Variable |

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would show six distinct signals, corresponding to the three carbons of the thiazole ring and the three carbons of the substituted ethyl side chain.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (thiazole) | ~165-168 |

| C4 (thiazole) | ~150-153 |

| C5 (thiazole) | ~115-118 |

| CH-OH (methine) | ~65-68 |

| CH₃-CH (ethyl) | ~23-26 |

| CH₃ (thiazole) | ~18-20 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings. A key cross-peak would be expected between the methine proton (CH-OH) at ~5.1 ppm and the adjacent methyl protons (CH₃-CH) at ~1.6 ppm, confirming the structure of the 1-hydroxyethyl group. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netgithub.io It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the thiazole H5 signal to the C5 carbon signal. researchgate.netgithub.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. youtube.comsdsu.edu Expected key correlations would include:

The thiazole methyl protons (~2.7 ppm) to the C2 carbon (~166 ppm) of the thiazole ring.

The thiazole ring proton H5 (~7.1 ppm) to both the C4 (~152 ppm) and C2 carbons of the ring.

The methine proton (CH-OH) to the C4 and C5 carbons of the thiazole ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity. A NOESY spectrum could provide insights into the preferred conformation of the side chain relative to the thiazole ring. A correlation between the methine proton of the side chain and the H5 proton on the ring would be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy provides information on the functional groups and bonding within the molecule. The IR and Raman spectra are complementary, with different selection rules governing the activity of vibrational modes.

Expected Infrared (IR) Absorption Bands: The IR spectrum would be characterized by a prominent broad absorption for the O-H stretch of the alcohol, along with various C-H and C=N stretching and bending frequencies characteristic of the thiazole ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (aromatic/vinyl) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=N Stretch (thiazole) | ~1600-1650 | Medium |

| C=C Stretch (thiazole) | ~1450-1550 | Medium |

| C-O Stretch (alcohol) | 1050-1150 | Strong |

Expected Raman Spectroscopic Bands: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the thiazole ring, which are often weak in the IR spectrum.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (aromatic/vinyl) | 3000-3100 | Strong |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| Thiazole Ring Breathing | ~1300-1400 | Strong |

| C-S Stretch | ~600-700 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Analysis

HRMS provides an exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern gives clues about the molecule's structure.

Molecular Ion: For the molecular formula C₆H₉NOS, the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 144.0478 m/z.

Expected Fragmentation Pattern: Upon electron ionization, the molecular ion would likely undergo fragmentation through several key pathways. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a characteristic fragmentation for alcohols.

| m/z (Proposed Fragment) | Proposed Structure/Loss |

| 143 | [C₆H₉NOS]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ (Loss of methyl from ethyl group) |

| 99 | [M - CH₃CHO]⁺ (Loss of acetaldehyde (B116499) via rearrangement) |

| 98 | [C₄H₄NS]⁺ (Thiazole ring fragment) |

| 43 | [CH₃CO]⁺ or [C₃H₇]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

Although a crystal structure for this compound is not publicly available, a successful analysis would reveal:

Molecular Geometry: Precise measurement of all bond lengths and angles, confirming the planarity of the thiazole ring and the geometry of the side chain.

Conformation: The dihedral angle between the thiazole ring and the hydroxyethyl side chain.

Intermolecular Interactions: In the solid state, the hydroxyl group would be expected to participate in hydrogen bonding, forming chains or dimers that dictate the crystal packing. nih.gov Other potential interactions could include π–π stacking of the thiazole rings. nih.gov

The carbon atom bearing the hydroxyl group (C1 of the ethan-1-ol chain) is a chiral center. Determining its absolute configuration (R or S) is essential for stereospecific synthesis and applications. X-ray crystallography is a powerful method for this determination.

If a single enantiomer of the compound could be crystallized, anomalous dispersion methods (e.g., using the sulfur atom or a heavier derivative) could be employed to determine the absolute configuration of the chiral center without ambiguity. This technique provides a definitive assignment of the R/S descriptor to the stereocenter.

Analysis of Intermolecular and Supramolecular Interactions in this compound Crystal Lattices

A comprehensive search of scientific literature and crystallographic databases has been conducted to gather detailed research findings on the intermolecular and supramolecular interactions within the crystal lattice of the chemical compound this compound.

Despite extensive efforts, no specific crystallographic data or detailed studies on the crystal structure of this compound could be located in the available scientific literature and databases. Consequently, an analysis of its specific intermolecular and supramolecular interactions, including data on hydrogen bonds, π-π stacking, and other non-covalent forces, cannot be provided at this time. The generation of data tables with specific bond lengths, angles, and intermolecular contact distances is therefore not possible.

While studies on related thiazole derivatives exist, providing insights into the types of interactions that might be expected, a discussion of these would fall outside the strict scope of this article, which is focused solely on this compound. Further experimental research, including single-crystal X-ray diffraction analysis, would be required to elucidate the precise crystal structure and interaction patterns of this compound.

Reactivity and Derivatization Chemistry of 1 2 Methyl 1,3 Thiazol 4 Yl Ethan 1 Ol

Transformations Involving the Secondary Alcohol Group

The secondary hydroxyl group is the most prominent site for derivatization, enabling a variety of chemical modifications through established alcohol chemistry.

Esterification and Etherification Reactions

The secondary alcohol of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst or a base. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. osti.govresearchgate.net These reactions proceed via nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acylating agent. osti.gov

Similarly, etherification can be achieved, for example, through the Williamson ether synthesis. This would first involve deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

While specific examples of esterification for this exact compound are not extensively detailed in readily available literature, the principles are well-established for secondary alcohols. libretexts.orgmasterorganicchemistry.com

Table 1: Representative Esterification and Etherification Reactions Interactive data table. Click on headers to sort.

| Reaction Type | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH), H₂SO₄ | 1-(2-Methyl-1,3-thiazol-4-yl)ethyl ester | Heat |

| Esterification | Acid Chloride (R-COCl), Pyridine (B92270) | 1-(2-Methyl-1,3-thiazol-4-yl)ethyl ester | Room Temperature |

Selective Oxidation Reactions to Carbonyls

As a secondary alcohol, this compound can be selectively oxidized to its corresponding ketone, 1-(2-methyl-1,3-thiazol-4-yl)ethanone. libretexts.orgscbt.com This transformation is a fundamental process in organic synthesis and can be accomplished using a variety of chromium-based or other modern oxidizing agents. masterorganicchemistry.commdpi.com

Pyridinium chlorochromate (PCC) is a particularly effective reagent for this conversion, as it is mild enough to oxidize secondary alcohols to ketones without promoting further side reactions. researchgate.netlibretexts.orgmasterorganicchemistry.com The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent the formation of over-oxidation byproducts. researchgate.net Other common reagents for this purpose include the Collins reagent (CrO₃·2Py) and procedures like the Swern or Dess-Martin oxidations.

Table 2: Reagents for the Oxidation of this compound Interactive data table. Click on headers to sort.

| Reagent | Product | Typical Solvent | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | 1-(2-Methyl-1,3-thiazol-4-yl)ethanone | Dichloromethane (DCM) | Mild conditions, high selectivity for ketones. masterorganicchemistry.com |

| Chromic Acid (H₂CrO₄) | 1-(2-Methyl-1,3-thiazol-4-yl)ethanone | Acetone (Jones Oxidation) | Stronger oxidant, requires careful control. |

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. libretexts.orgyoutube.com This is typically achieved by protonation under acidic conditions, which converts the leaving group to a neutral water molecule, or by reaction with reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl) to form a chlorosulfite or tosylate ester, respectively. youtube.com

For a secondary alcohol like this compound, the substitution can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile. researchgate.net

SN1 Pathway: In the presence of a strong acid and a weak nucleophile, the reaction can proceed through a secondary carbocation intermediate. Protonation of the hydroxyl group followed by the loss of water generates a carbocation at the benzylic-like position, which is then attacked by the nucleophile.

SN2 Pathway: Conversion of the alcohol to an alkyl halide (e.g., 4-(1-chloroethyl)-2-methyl-1,3-thiazole) with a reagent like SOCl₂ in the presence of pyridine typically proceeds with inversion of stereochemistry. youtube.com The resulting alkyl halide is a good substrate for SN2 reactions with strong nucleophiles.

Elimination Reactions (E1 and E2 Mechanisms) Leading to Alkenes

The dehydration of this compound to form the corresponding alkene, 2-methyl-4-vinyl-1,3-thiazole, is an important transformation. This elimination reaction is typically catalyzed by strong acids, such as sulfuric acid or phosphoric acid, at elevated temperatures. libretexts.orgbyjus.comlibretexts.org

The mechanism for the dehydration of a secondary alcohol usually proceeds via an E1 pathway. byjus.comlibretexts.orgyoutube.com The process involves three key steps:

Protonation of the hydroxyl group by the acid catalyst to form an alkyloxonium ion.

Loss of a water molecule to form a secondary carbocation intermediate.

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the π-bond of the alkene.

According to Zaitsev's rule, the major product would be the most substituted (and therefore most stable) alkene. In this case, only one alkene product, 2-methyl-4-vinyl-1,3-thiazole, can be formed.

Reactions of the 2-Methyl-1,3-thiazole Ring System

The thiazole (B1198619) ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution are governed by the electronic properties of the ring atoms and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution on the Thiazole Core

The thiazole ring is generally considered electron-rich, and theoretical calculations show that the C5 position is the most nucleophilic and thus the primary site for electrophilic attack. arkat-usa.org The sulfur atom acts as an electron-donor through resonance. In this compound, the C2 and C4 positions are already substituted. The methyl group at C2 and the 1-hydroxyethyl group at C4 are both weak activating groups with ortho-, para-directing effects. For the thiazole ring, this directs incoming electrophiles to the C5 position.

Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur exclusively at the C5 position. google.com For instance, bromination of 2-methylthiazole (B1294427) occurs at the C5 position. osti.gov While thiazoles are less reactive towards electrophilic substitution than thiophenes due to the electron-withdrawing nature of the nitrogen atom, reactions can be achieved under appropriate conditions. organic-chemistry.org For example, bromination can be carried out using reagents like N-bromosuccinimide (NBS). researchgate.netnih.gov Nitration can be accomplished with mixed acid (HNO₃/H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

Table 3: Predicted Electrophilic Aromatic Substitution Reactions Interactive data table. Click on headers to sort.

| Reaction | Reagent | Expected Major Product | Position of Substitution |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethan-1-ol | C5 |

| Nitration | HNO₃ / H₂SO₄ | 1-(2-Methyl-5-nitro-1,3-thiazol-4-yl)ethan-1-ol | C5 |

Nucleophilic Additions and Substitutions on the Thiazole Ring

The thiazole ring's electron distribution makes the C2-position the most susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com However, for a nucleophilic reaction to occur at this position, either a potent nucleophile or activation of the ring is typically required. pharmaguideline.com One method of activation involves the quaternization of the ring nitrogen, which enhances the acidity of the C2-hydrogen, facilitating its removal by organolithium compounds. pharmaguideline.com This deprotonation generates a nucleophilic C2-carbon that can react with various electrophiles. pharmaguideline.com

Nucleophilic substitution reactions can also occur at the C2, C4, or C5 positions, particularly when a halogen atom is present as a leaving group. pharmaguideline.com The facility of these substitutions is influenced by the nature of the nucleophile and the specific position on the thiazole ring.

Oxidation Reactions Involving the Thiazole Sulfur Atom

The sulfur atom in the thiazole ring is susceptible to oxidation, although the specific conditions and resulting products can vary. nih.gov Oxidation of thiazole derivatives can lead to the formation of thiazole N-oxides or other oxidized species. The lone pair of electrons on the sulfur atom can be targeted by oxidizing agents. nih.gov For instance, treatment of some 2-substituted thiazolines with oxidizing agents like Oxone® or MCPBA can result in ring-opening reactions. rsc.org In other cases, oxidation of 2-phenyl thiazoline (B8809763) compounds with various oxidants can yield sulfonic acids and disulfides, alongside the corresponding thiazoles. rsc.org The specific outcome of the oxidation is highly dependent on the nature of the substituent at the 2-position and the choice of oxidant. rsc.org

Synthesis of Structural Analogues and Hybrid Molecular Architectures

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of structural analogues and hybrid molecules. By modifying the substituents on the thiazole ring or derivatizing the ethanol (B145695) side chain, novel compounds with potentially interesting biological or material properties can be generated.

For instance, a series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives have been synthesized. epa.gov This was achieved through a click reaction of an azido-ketone precursor followed by reduction of the ketone to the corresponding alcohol. epa.gov This strategy highlights the potential to build complex hybrid molecules by combining the thiazole-ethanol core with other heterocyclic systems like 1,2,3-triazoles. epa.govsemanticscholar.org

Furthermore, the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been reported, demonstrating the utility of thiazole-containing precursors in constructing more elaborate heterocyclic systems. nih.gov The synthesis of thiazole-containing triarylethylenes has also been achieved through the hydroarylation of alkynes, showcasing the ability to incorporate the thiazole moiety into larger π-conjugated systems. researchgate.net The development of new synthetic methodologies, such as the multicomponent reaction for the synthesis of 1,3,4-thiadiazole-thiazolidine-4-one molecular hybrids, further expands the possibilities for creating diverse molecular architectures based on the thiazole framework.

Role of 1 2 Methyl 1,3 Thiazol 4 Yl Ethan 1 Ol As a Versatile Synthetic Intermediate

Precursor in the Construction of Complex Heterocyclic Systems

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, and 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol serves as a key building block for élaborating this core into more intricate, multi-ring systems.

Fused heterocyclic compounds are a cornerstone in medicinal chemistry due to their rigid structures and diverse biological activities. researchgate.net The imidazo[2,1-b]thiazole (B1210989) scaffold, in particular, is of significant interest for its wide range of pharmacological applications, including anticancer, antiviral, and antimalarial properties. researchgate.net

The conventional and most prominent route to imidazo[2,1-b]thiazoles involves the Hantzsch thiazole synthesis, typically starting from a 2-aminothiazole (B372263) derivative which undergoes condensation and cyclization with an α-haloketone. researchgate.netnih.gov For instance, various imidazo[2,1-b]thiazole derivatives have been synthesized by reacting 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones. researchgate.net While direct synthesis from this compound is not the commonly cited pathway in literature, its structural framework is foundational. The development of synthetic routes to introduce an amino group at the C2 position of the thiazole ring would convert this building block into a suitable precursor for established cyclization reactions to form the desired fused imidazothiazole systems.

Molecular hybridization, the strategy of combining two or more pharmacophoric moieties into a single molecule, has emerged as a powerful tool in drug discovery to create compounds with enhanced potency and novel mechanisms of action. ekb.eg Hybrid molecules incorporating thiazole, triazole, and pyrazoline rings have garnered significant attention for their broad spectrum of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov

The synthesis of these complex architectures often involves multi-step reaction sequences. A common approach involves reacting a precursor molecule that already contains one of the heterocyclic rings, such as a pyrazoline-carbothioamide, with reagents that build the thiazole ring. nih.gov For example, the reaction of 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with thiosemicarbazide (B42300) can lead to intermediates that are further cyclized to form thiazole derivatives, ultimately yielding thiazole-triazole hybrids. mdpi.comnih.gov Although this compound is not typically the initial starting material in these reported syntheses, its ketone analogue, 1-(2-methyl-1,3-thiazol-4-yl)ethanone, serves as a crucial synthon. The ketone's acetyl group can be readily converted into a hydrazone and subsequently cyclized with appropriate reagents to construct the pyrazoline ring, while the pre-existing thiazole moiety is carried through the synthesis, providing a convergent pathway to the target hybrid molecules.

Building Block for Chiral Molecules and Enantiopure Compounds

The concept of chirality is central to modern pharmacology, as enantiomers of a drug can exhibit significantly different biological activities, potencies, and toxicities. this compound possesses a stereogenic center at the carbinol carbon, making it an inherently chiral molecule that can serve as a valuable building block for the synthesis of enantiopure compounds.

The preparation of optically active compounds can be achieved through several established methods, including asymmetric synthesis and chiral resolution.

Asymmetric Synthesis : This approach creates a specific enantiomer directly. For instance, the asymmetric reduction of the prochiral ketone, 1-(2-methyl-1,3-thiazol-4-yl)ethanone, using chiral catalysts or reagents can yield enantiomerically enriched (R)- or (S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. This method is highly efficient and is a cornerstone of modern organic synthesis for producing chiral alcohols. mdpi.com

Chiral Resolution : This technique involves the separation of a racemic mixture of the alcohol. A common strategy is to react the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography. Subsequent removal of the chiral auxiliary liberates the individual enantiomers of the alcohol.

Once obtained in enantiopure form, this chiral alcohol can be incorporated into larger molecules, transferring its stereochemistry to the final product, a strategy widely employed in the synthesis of complex natural products and pharmaceuticals. scielo.org.mx

Intermediate in the Methodological Development of Novel Organic Reactions

The functional handles present in this compound—the secondary alcohol and the thiazole ring—make it a versatile substrate for a wide array of chemical transformations. These reactions are fundamental steps in the development of novel and more complex synthetic methodologies.

The secondary alcohol group can undergo:

Oxidation to the corresponding ketone, 1-(2-methyl-1,3-thiazol-4-yl)ethanone, a key intermediate for forming C=N bonds (e.g., hydrazones, oximes) necessary for the synthesis of other heterocycles like pyrazolines.

Esterification or Etherification to introduce a vast range of substituents, allowing for the fine-tuning of steric and electronic properties.

Nucleophilic Substitution after conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or halide), enabling the introduction of various nucleophiles such as azides, cyanides, or amines.

Furthermore, the ethanolic side chain can be elaborated. For example, the corresponding ketone can be used to synthesize 2-(2-methyl-1,3-thiazol-4-yl)ethanethioamide, a thioamide derivative that serves as a precursor for building other sulfur- and nitrogen-containing heterocycles. bio-connect.nl The ability of this compound to undergo a diverse set of reactions makes it a valuable intermediate for chemists developing new multi-step synthetic sequences and combinatorial libraries.

Utilization in Structure-Activity Relationship (SAR) Studies of Functional Analogues

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com By systematically modifying a lead compound and evaluating the pharmacological effects of these changes, researchers can identify the key structural features required for potency and selectivity.

This compound is an ideal scaffold for SAR studies. The hydroxyl group provides a convenient point for chemical modification, allowing for the creation of a library of analogues. For example, a series of esters or ethers with varying chain lengths, branching, or aromatic substituents can be readily synthesized from the parent alcohol. These modifications allow for the systematic exploration of how lipophilicity, steric bulk, and hydrogen bonding potential at this position affect the interaction of the molecule with a biological target, such as an enzyme or receptor. nih.govnih.gov

For instance, in the development of novel enzyme inhibitors, the thiazole core might serve as a key binding motif, while the substituents attached via the ethanol (B145695) side chain could be modified to optimize interactions with specific pockets within the enzyme's active site. nih.gov By generating and testing a focused library of analogues derived from this compound, medicinal chemists can build a comprehensive SAR model to guide the design of more potent and selective therapeutic agents. rsc.org

Q & A

Q. What advanced computational methods predict the reactivity of this compound in novel reactions?

- Answer :

- Reactivity Descriptors : Fukui indices (from DFT) identify nucleophilic/electrophilic sites .

- Transition State Modeling (Q-Chem) : To simulate reaction pathways for proposed mechanisms (e.g., SNAr on the thiazole ring).

- Machine Learning (Chemprop) : Predict reaction yields based on solvent/catalyst descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.